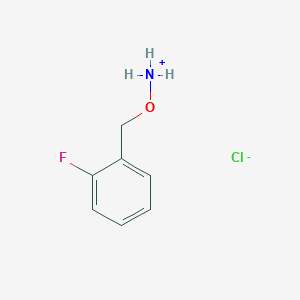

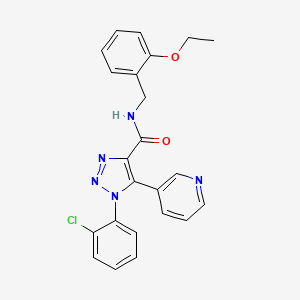

O-(2-Fluorobenzyl)hydroxylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to O-(2-Fluorobenzyl)hydroxylamine hydrochloride involves the fluorination of benzylic alcohols, as demonstrated in the preparation of 2-(α-fluorobenzyl)benzimidazole derivatives. Fluorination is typically carried out using reagents like 2-chloro-1,1,2-trifluorotriethylamine, with the reaction's efficiency depending on the substituents' nature (Hida et al., 1995).

Molecular Structure Analysis

The structural dynamics of molecules similar to this compound have been studied, revealing how fluorination affects molecular flexibility. For instance, in 2-fluorobenzylamine, ring fluorination impacts the molecule's flexibility and introduces tunneling pathways in the molecular structure, which significantly influences its chemical behavior (Calabrese et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, serving as a precursor for further chemical modifications. For example, its derivatives have been utilized in the synthesis of keto steroids for analysis by electron-capture GLC, showcasing the compound's versatility in derivatization reactions (Youngdale, 1976).

Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Analysis Techniques

Synthesis of Benzimidazole Derivatives : A study by Hida et al. (1995) explored the preparation of 2-(α-fluorobenzyl)benzimidazole derivatives, utilizing benzylic alcohols and 2-chloro-1,1,2-trifluorotriethylamine reagent for fluorination. This process demonstrated variability in the rates of formation and properties of the resulting products, depending on the substituents used (Hida, Beney, Robert, & Luu-Duc, 1995).

Derivatization of Keto Steroids : Youngdale (1976) reported the synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride and its application in derivatizing keto steroids for electron-capture GLC analysis. This compound was produced from the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide (Youngdale, 1976).

Photo-Oxidation Studies : Alvarez et al. (2009) utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in the study of photo-oxidation of furans. This compound was applied in on-fibre derivatisation Solid Phase Microextraction (SPME) for sampling and quantifying unsaturated 1,4-dicarbonyl products. The study highlighted the environmental implications of these dicarbonyl products (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).

Reaction Rates Study : Goumri et al. (1990) investigated the rate constants of p-fluorobenzyl and m-fluorobenzyl radicals with O2, NO, and NO2. This study contributes to the understanding of the reactivity of these radicals under various conditions (Goumri, Pauwels, Sawerysyn, & Devolder, 1990).

Potential Medical and Analytical Applications

Antimalarial Research : Andriamanantena et al. (1991) synthesized hydroxytrifluoromethylbenzylamines and their derivatives, evaluating them as potential antimalarial agents. Some of these compounds showed significant activity against Plasmodium falciparum FCC 2 (Andriamanantena et al., 1991).

Synthesis of Heterocyclic Hydroxylamine-O-sulfonates : Research by Sączewski and Korcz (2014) introduced heterocyclic hydroxylamine-O-sulfonates, which are precursors to various heterocyclic ring systems. These compounds hold potential in developing anticancer, antiviral, and antimicrobial agents, as well as in fluorescent detection and labeling applications (Sączewski & Korcz, 2014).

Propiedades

IUPAC Name |

O-[(2-fluorophenyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPKOVOVCVCUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)

![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)

![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)